molecular formula C19H15ClN4O3S3 B2848490 3-chloro-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide CAS No. 303035-32-7

3-chloro-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2848490
CAS No.: 303035-32-7
M. Wt: 478.98
InChI Key: WMBHQKKKQODTML-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15ClN4O3S3 and its molecular weight is 478.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Heterocyclic Synthesis : Thiophene derivatives serve as critical scaffolds in the development of heterocyclic compounds due to their diverse pharmacological properties. The synthesis of thiophene derivatives, including thiadiazoles, oxadiazoles, and pyrazolines, begins with benzo[b]thiophene as a key intermediate. These compounds are synthesized to explore their potential in medicinal chemistry, especially as antibacterial, antifungal, and anti-inflammatory agents (Isloor, Kalluraya, & Pai, 2010).

Antimicrobial Activity : The pursuit of new antimicrobial agents has led to the synthesis of benzo[b]thiophene derivatives that exhibit significant antibacterial and antifungal activities. These studies are crucial in identifying novel compounds with potential therapeutic applications, particularly in overcoming drug-resistant microbial strains (Naganagowda & Petsom, 2011).

Antitubercular and Antimicrobial Agents : The synthesis of thiosemicarbazide and 1,3,4-thiadiazole heterocycles bearing the benzo(b)thiophene nucleus has been explored for their potent antitubercular and antimicrobial activities. This research underscores the importance of thiophene derivatives in developing new treatments for tuberculosis and other microbial infections (Vasoya, Paghdar, Chovatia, & Joshi, 2005).

Applications in Biological Studies

Anticancer Activity : Sulfonamide derivatives incorporating benzo[b]thiophene have been synthesized and evaluated for their anticancer activities against breast and colon cancer cell lines. Such studies contribute to the ongoing search for more effective cancer therapies by exploring the potential of thiophene-based compounds (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Antiproliferative Activities : Pyrazole-sulfonamide derivatives, synthesized from thiadiazole intermediates, have been tested for their antiproliferative activities against HeLa and C6 cell lines. These studies highlight the therapeutic potential of thiadiazole and pyrazole derivatives in cancer treatment, showcasing their selective effectiveness against tumor cells (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Properties

IUPAC Name

3-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S3/c1-2-15-22-23-19(29-15)24-30(26,27)12-9-7-11(8-10-12)21-18(25)17-16(20)13-5-3-4-6-14(13)28-17/h3-10H,2H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBHQKKKQODTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.